![molecular formula C10H11ClN5O6P B1682973 Tocladesine CAS No. 41941-56-4](/img/structure/B1682973.png)
Tocladesine
Overview
Description
Molecular Structure Analysis
Tocladesine has a molecular formula of C10H11ClN5O6P. Its average mass is 363.65 Da and its monoisotopic mass is 363.013550 Da . It has 4 defined stereocentres .Physical And Chemical Properties Analysis
Tocladesine has a density of 2.6±0.1 g/cm3. Its boiling point is 731.7±70.0 °C at 760 mmHg. It has a molar refractivity of 71.6±0.5 cm3. It has 11 H bond acceptors and 4 H bond donors. Its polar surface area is 165 Å2 .Scientific Research Applications
Treatment of Multiple Myeloma
Tocladesine has been evaluated for its safety and efficacy in treating patients with recurrent or refractory multiple myeloma. Clinical trials have aimed to determine the appropriate safety measures and evaluate the compound’s potential in managing this type of cancer .
Broad Spectrum Anti-Cancer Drug
Research suggests that Tocladesine may act as a broad-spectrum anti-cancer drug, effective against leukemia, breast cancer, lung cancer, and more. It appears to slow down cancer cell growth, allowing these cells to respond to signals from surrounding normal cells, which could be crucial for combination chemotherapy applications .
Mechanism of Action
Target of Action
Tocladesine, also known as 8-Chloro-cAMP, primarily targets caspase 3 , a crucial enzyme involved in apoptosis, or programmed cell death . It also acts as a Cyclic AMP (cAMP) agonist , meaning it binds to cAMP receptors and produces a response similar to that of cAMP, a key messenger in many biological processes.
Mode of Action
Tocladesine interacts with its targets by inhibiting caspase 3 and mimicking the action of cAMP .
Biochemical Pathways
It’s known that 8-chloro-camp, a related compound, can inhibit the activation of mitogen-activated protein kinases (mapk), erk-1 and erk-2, which are involved in cell proliferation . It’s also suggested that 8-Chloro-cAMP can induce apoptosis through activation of the p38 MAPK pathway .
Pharmacokinetics
It’s known that 8-chloro-camp can be degraded to 8-cl-adenosine in culture medium or plasma .
Result of Action
Tocladesine has been used in trials studying the treatment of Colorectal Cancer and Multiple Myeloma and Plasma Cell Neoplasm . It’s known to have potent anti-proliferative effects on various cancer cell lines .
Action Environment
It’s known that the anti-cancer activity of 8-cl-camp results at least in part through 8-cl-adenosine . This suggests that the metabolites of 8-Cl-cAMP, and potentially Tocladesine, could play a role in its mechanism of action.
properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFEJLEDNXZNR-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024678 | |
Record name | Tocladesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tocladesine | |
CAS RN |
41941-56-4 | |
Record name | 8-Chloro-cAMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41941-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocladesine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041941564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocladesine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tocladesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCLADESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ94Z7E5OR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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